molecular formula C20H22FNO2 B8063332 Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B8063332
M. Wt: 327.4 g/mol
InChI Key: ABXZOFRXQMFYAS-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C20H22FNO2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C17H20FN
  • Molecular Weight : Approximately 271.35 g/mol
  • CAS Number : 874990-58-6

The compound is characterized by a pyrrolidine ring with an ethyl ester and a benzyl group, along with a fluorine atom on the phenyl ring, which may influence its lipophilicity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of the fluorine atom can enhance binding affinity to specific receptors or enzymes, potentially modulating their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways relevant to conditions such as depression or anxiety.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For example, analogs have demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) and pancreatic cancer cells (PANC-1) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, showing potential efficacy against various bacterial strains. Its structure suggests it could interfere with bacterial cell wall synthesis or function as a membrane disruptor.

Study on Anticancer Activity

A notable study investigated the binding affinity and cellular activity of pyrrolidine derivatives, including those related to this compound. The results indicated that these compounds could inhibit cell invasion and migration in cancer cells while exhibiting varying degrees of cytotoxicity .

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-231<10Apoptosis induction
Similar derivativePANC-1<5Inhibition of invasion

Pharmacological Evaluation

In another study, the pharmacokinetic properties of similar compounds were assessed, revealing that modifications in substituents significantly impacted their absorption and metabolism . The presence of the fluorine atom was noted to enhance lipophilicity, potentially improving bioavailability.

Properties

IUPAC Name

ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c1-2-24-20(23)19-14-22(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(21)11-9-16/h3-11,18-19H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXZOFRXQMFYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

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